molecular formula C13H8Cl2O3S B173940 2-benzoyl-4-chloro-benzenesulfonyl Chloride CAS No. 19562-55-1

2-benzoyl-4-chloro-benzenesulfonyl Chloride

Cat. No.: B173940
CAS No.: 19562-55-1
M. Wt: 315.2 g/mol
InChI Key: BPSHNCPJAOFFQB-UHFFFAOYSA-N
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Description

2-Benzoyl-4-chloro-benzenesulfonyl Chloride is an organosulfur compound that features a benzoyl group, a chloro substituent, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-4-chloro-benzenesulfonyl Chloride typically involves the chlorination of 2-benzoyl-4-chloro-benzenesulfonic acid or its derivatives. One common method includes the reaction of 2-benzoyl-4-chloro-benzenesulfonic acid with phosphorus oxychloride (POCl₃) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-4-chloro-benzenesulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: For the formation of sulfonamides, reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Alcohols: Sulfonate esters are formed using alcohols under similar conditions.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

Scientific Research Applications

2-Benzoyl-4-chloro-benzenesulfonyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-chloro-benzenesulfonyl Chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide and sulfonate ester bonds. This reactivity is exploited in various synthetic applications .

Comparison with Similar Compounds

Uniqueness: 2-Benzoyl-4-chloro-benzenesulfonyl Chloride is unique due to the presence of both benzoyl and chloro substituents, which influence its reactivity and potential applications. The combination of these functional groups allows for selective reactions and the formation of diverse products.

Properties

IUPAC Name

2-benzoyl-4-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3S/c14-10-6-7-12(19(15,17)18)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSHNCPJAOFFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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